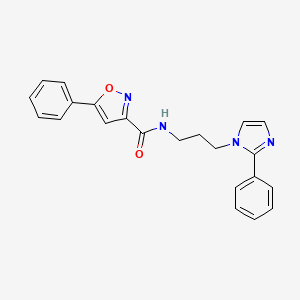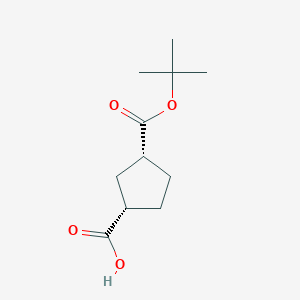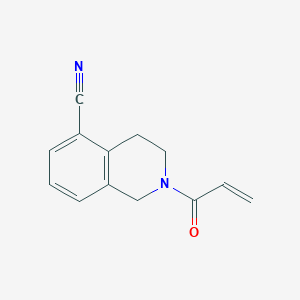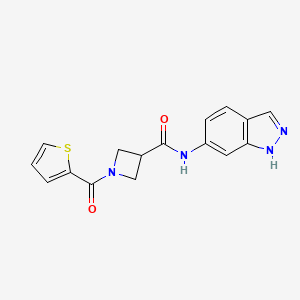
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mecanismo De Acción
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway for the survival and proliferation of B-cells. 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has been shown to have a potent inhibitory effect on BTK activity in vitro and in vivo. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis in B-cell malignancies. 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in lab experiments include its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cell malignancies. However, the limitations of using 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide include the development of more potent and selective BTK inhibitors, the investigation of combination therapies with other targeted agents, and the exploration of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
Conclusion:
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potent inhibitory effects on BTK activity and has demonstrated efficacy in preclinical studies for the treatment of B-cell malignancies. Further studies are needed to optimize the use of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in the clinic and to identify biomarkers that can predict response to therapy.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide involves a multistep process that starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with 3-fluoro-N-(2-hydroxy-3-phenylpropyl) amine to form the intermediate product, 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide. The final step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has been extensively studied in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro studies have shown that 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide inhibits the proliferation of B-cells and induces apoptosis in B-cell malignancies. In vivo studies have demonstrated that 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide reduces tumor growth and improves survival in mouse models of B-cell malignancies.
Propiedades
IUPAC Name |
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-22-16-8-7-13(10-15(16)18)17(21)19-11-14(20)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQBMKWIDJNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(CC2=CC=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2850904.png)


![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2850911.png)
![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)

![1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2850916.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)